molecular formula C21H29N5O4 B14522099 7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline CAS No. 62401-93-8

7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline

Cat. No.: B14522099
CAS No.: 62401-93-8
M. Wt: 415.5 g/mol
InChI Key: OTNZSMZWKRIOER-UHFFFAOYSA-N
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Description

“7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Alkylation: Introduction of the butyl group to the purine ring.

    Amination: Formation of the amino linkage with the hydroxyphenyl group.

    Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.

Biology

In biology, the compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. It may also be used in assays to investigate enzyme activities.

Medicine

In medicine, the compound may have potential therapeutic applications. It could be investigated for its effects on various biological pathways and its potential as a drug candidate.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activities.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

The uniqueness of “7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” lies in its specific structure, which may confer unique biological activities and potential therapeutic applications.

Properties

CAS No.

62401-93-8

Molecular Formula

C21H29N5O4

Molecular Weight

415.5 g/mol

IUPAC Name

7-[3-[[2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)ethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H29N5O4/c1-12-8-15(9-13(2)18(12)28)16(27)10-22-14(3)6-7-26-11-23-19-17(26)20(29)25(5)21(30)24(19)4/h8-9,11,14,16,22,27-28H,6-7,10H2,1-5H3

InChI Key

OTNZSMZWKRIOER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(CNC(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C)O

Origin of Product

United States

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